molecular formula C12H10F4O2 B13502169 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid

1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid

Cat. No.: B13502169
M. Wt: 262.20 g/mol
InChI Key: UAVTUDOLZQUNGP-UHFFFAOYSA-N
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Description

1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid is a compound of significant interest in the field of organic chemistry. This compound features a cyclobutane ring substituted with a carboxylic acid group and a phenyl ring that is further substituted with fluoro and trifluoromethyl groups. The presence of these substituents imparts unique chemical properties to the compound, making it valuable for various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another approach involves the use of fluoro and trifluoromethyl-substituted phenyl isocyanates, which can be reacted with cyclobutane derivatives to yield the desired product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial in achieving efficient production.

Chemical Reactions Analysis

1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid involves its interaction with molecular targets and pathways. The fluoro and trifluoromethyl groups enhance the compound’s ability to interact with specific enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid can be compared with similar compounds such as:

Properties

Molecular Formula

C12H10F4O2

Molecular Weight

262.20 g/mol

IUPAC Name

1-[3-fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H10F4O2/c13-9-6-7(2-3-8(9)12(14,15)16)11(10(17)18)4-1-5-11/h2-3,6H,1,4-5H2,(H,17,18)

InChI Key

UAVTUDOLZQUNGP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC(=C(C=C2)C(F)(F)F)F)C(=O)O

Origin of Product

United States

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